

Chemical properties and structure of 4-Piperidineacetic acid hydrochloride.

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Compound of Interest

Compound Name: *4-Piperidineacetic acid
hydrochloride*

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An In-depth Technical Guide to 4-Piperidineacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **4-Piperidineacetic acid hydrochloride**. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

4-Piperidineacetic acid hydrochloride is a heterocyclic amino acid derivative. It features a piperidine ring substituted at the 4-position with an acetic acid moiety.^[1] The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility.^{[1][2]} Due to its structural features, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.^[1]

Chemical Structure and Identification

The chemical structure consists of a saturated six-membered heterocycle containing a nitrogen atom (piperidine), with a carboxymethyl group attached to the fourth carbon atom. The hydrochloride salt form results from the protonation of the basic piperidine nitrogen.

Figure 1: Chemical structure of **4-Piperidineacetic acid hydrochloride**.

Physicochemical Properties

The key chemical and physical properties of **4-Piperidineacetic acid hydrochloride** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	73415-84-6	[3][4]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[3][4]
Molecular Weight	179.64 g/mol	[4][5]
Appearance	White to off-white crystalline powder or pale yellow solid.	[2][6]
Melting Point	158-159 °C	[6][7]
IUPAC Name	2-(piperidin-4-yl)acetic acid;hydrochloride	[4]
SMILES	<chem>C1CNCCC1CC(=O)O.Cl</chem>	[4][5]
InChIKey	IYDUFJOXYMLYNM-UHFFFAOYSA-N	[4][5]

Experimental Protocols

The characterization and quality control of **4-Piperidineacetic acid hydrochloride** typically involve standard analytical techniques. Below are generalized protocols for common experimental procedures.

A reverse-phase HPLC method is suitable for assessing the purity of the compound.

- Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: A linear gradient, for example, starting at 5% B, increasing to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition.
- Procedure:
 - Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
 - Inject 10 μ L of the sample solution.
 - Run the gradient program and record the chromatogram.
 - Calculate the purity based on the area percentage of the main peak.

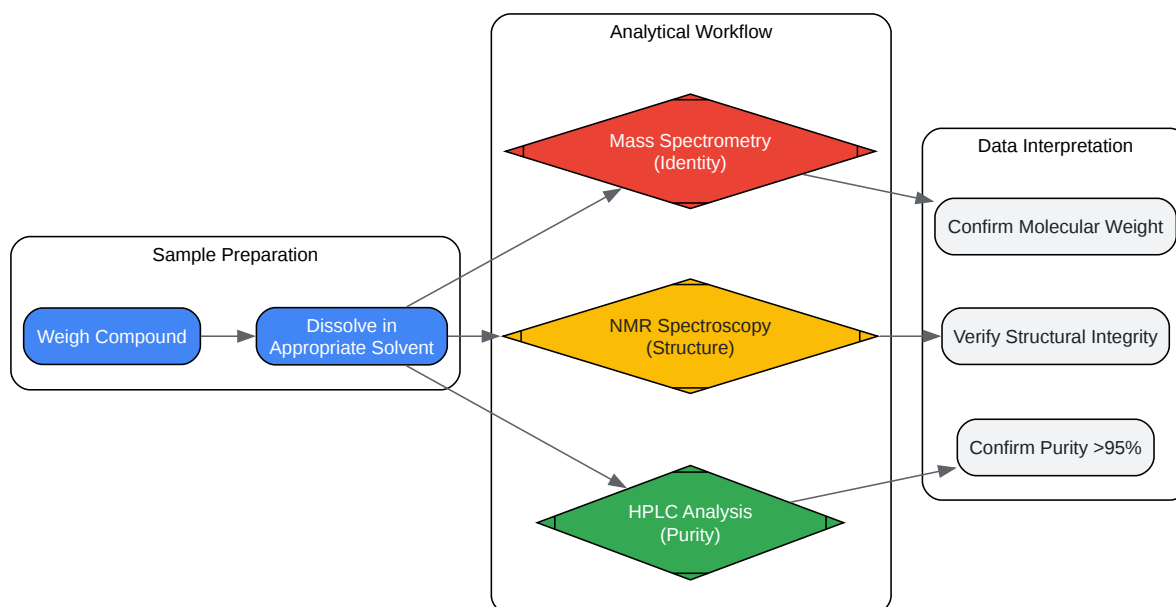
^1H NMR and ^{13}C NMR are critical for confirming the chemical structure.

- Solvent: Deuterated water (D_2O) or Deuterated methanol (CD_3OD).
- Instrument: 400 MHz or higher NMR spectrometer.
- Procedure:
 - Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
 - Acquire the ^1H NMR spectrum. Expected signals would include broad multiplets for the piperidine ring protons, a doublet for the α -protons of the acetic acid group, and a multiplet for the proton at the 4-position of the ring.

- Acquire the ^{13}C NMR spectrum. Expected signals would correspond to the carbonyl carbon, the carbons of the piperidine ring, and the methylene carbon of the acetic acid group.

Mass spectrometry is used to confirm the molecular weight of the parent compound.

- Ionization Technique: Electrospray Ionization (ESI) in positive mode is typically effective.
- Procedure:
 - Prepare a dilute solution of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.
 - Infuse the solution directly into the mass spectrometer or inject it via an LC system.
 - In positive ion mode, the expected mass-to-charge ratio ($[\text{M}+\text{H}]^+$) for the free base ($\text{C}_7\text{H}_{13}\text{NO}_2$) would be approximately 144.09.



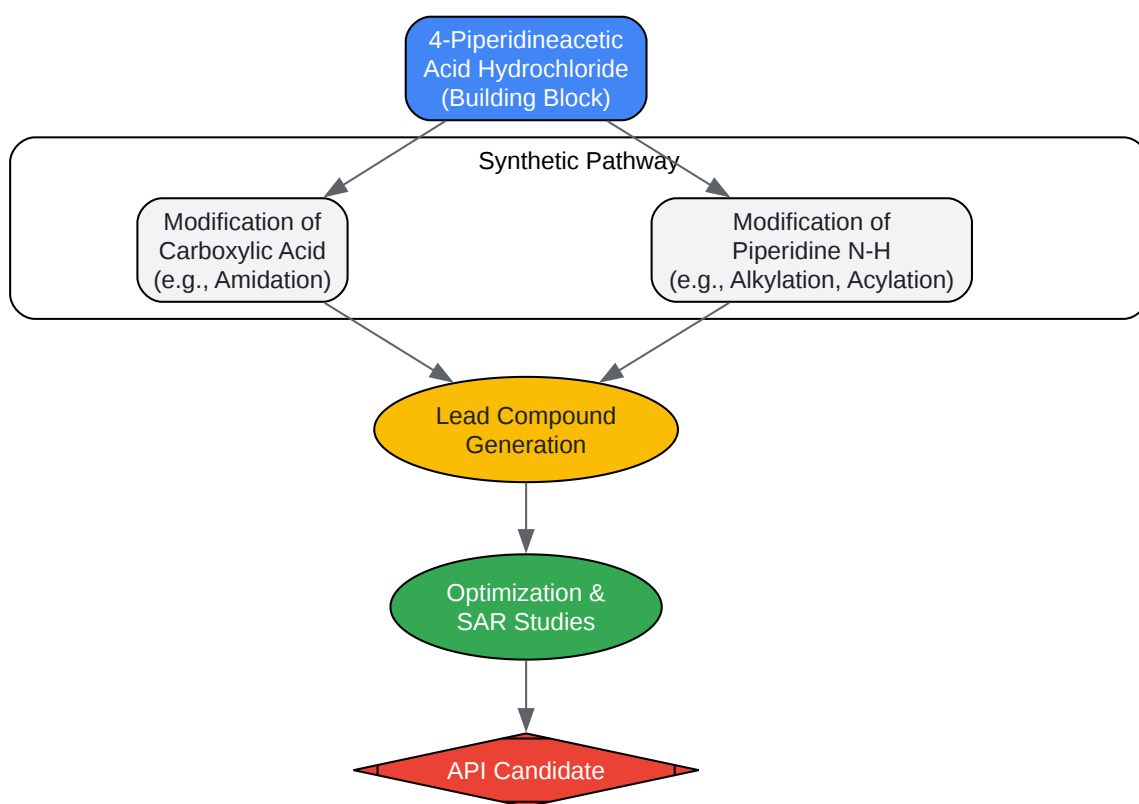
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Figure 2: General experimental workflow for compound characterization.

Role in Drug Development

While **4-Piperidineacetic acid hydrochloride** is not typically an active pharmaceutical ingredient (API) itself, it is a key intermediate or building block in synthesizing more complex molecules. Its bifunctional nature—containing both a secondary amine and a carboxylic acid—allows for diverse chemical modifications.

The piperidine scaffold is a common motif in many approved drugs, often contributing to desirable pharmacokinetic properties such as improved solubility and cell permeability. The acetic acid side chain provides a reactive handle for amide bond formation or other coupling reactions.



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